molecular formula C8H10N2O3S B2784904 N-(3-sulfamoylphenyl)acetamide CAS No. 23010-42-6

N-(3-sulfamoylphenyl)acetamide

Cat. No.: B2784904
CAS No.: 23010-42-6
M. Wt: 214.24
InChI Key: ZMXZWFNWSWLMFN-UHFFFAOYSA-N
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Description

N-(3-sulfamoylphenyl)acetamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Acylation of 3-aminobenzenesulfonamide: The synthesis of N-(3-sulfamoylphenyl)acetamide can be achieved through the acylation of 3-aminobenzenesulfonamide with acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated hydrochloric acid.

    Reflux Method: Another method involves refluxing 2-chloro-N-(4-sulfamoylphenyl)acetamide with ammonium thiocyanate in absolute ethanol for several hours.

Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-sulfamoylphenyl)acetamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or sulfonamides.

Scientific Research Applications

N-(3-sulfamoylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes, which play a role in regulating pH and fluid balance in tissues.

    Medicine: Due to its enzyme inhibitory properties, this compound is investigated for its potential therapeutic applications in treating diseases such as glaucoma, epilepsy, and certain types of cancer.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals, as well as in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-sulfamoylphenyl)acetamide primarily involves the inhibition of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting these enzymes, the compound can alter the pH balance and fluid dynamics within cells and tissues, leading to its therapeutic effects. The molecular targets include carbonic anhydrase isoforms such as CA IX, which is overexpressed in certain tumors and is associated with tumor growth and survival .

Comparison with Similar Compounds

    N-(4-sulfamoylphenyl)acetamide: Similar structure but with the sulfamoyl group at the para position.

    N-(3-sulfamoylphenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

    N-(3-sulfamoylphenyl)benzamide: Similar structure but with a benzamide group instead of an acetamide group.

Comparison:

    N-(3-sulfamoylphenyl)acetamide: is unique due to its specific positioning of the sulfamoyl and acetamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-sulfamoylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-6(11)10-7-3-2-4-8(5-7)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXZWFNWSWLMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The mixture of [4-(1-adamantyl)-phenoxy]acetic acid (80.7 mg, 0.28 mmol), 3-amino-benzenesulfonamide (72.3 mg, 0.42 mmol), N,N-diisopropylethylamine, redistilled (DIPEA) (0.1 ml, 0.56 mmol) and benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (pybop) (291.4 mg, 0.56 mmol) in DMF (5 mL) was stirred overnight and then partitioned between ethyl acetate and water. The organic phase was washed with brine, dried (MgSO4 anh), and concentrated. The residue was purified by Prep-TLC (n-Hexane:EtoAc:MeOH=6:3:1) to give 244-Adamantyl-1-yl-phenoxyl)-N-(3-sulfamoyl-phenyl)-acetamide as a white solid (23.1 mg, 18.7% yield).
Quantity
80.7 mg
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reactant
Reaction Step One
Quantity
72.3 mg
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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291.4 mg
Type
reactant
Reaction Step Two
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5 mL
Type
solvent
Reaction Step Two

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